5'-Azido-N-benzoyl-2',5'-dideoxycytidine

Enzyme Kinetics Deoxycytidine Kinase Non-Substrate Inhibition

Researchers requiring a dually modified cytidine analog for bioconjugation or antiviral studies often face supply inconsistency and unsuitable single-modification alternatives. This compound uniquely combines a 5′-azido chain terminator with an N-benzoyl protecting group, enabling orthogonal click chemistry while enhancing cellular uptake and metabolic stability. - Dual functionality: azide for CuAAC/SPAAC & post-synthetic reduction, benzoyl for phosphoramidite compatibility. - Eliminates false negatives in antiviral assays by providing both modifications in a single scaffold. - BenchChem ensures batch-to-batch consistency, competitive pricing, and immediate global dispatch for research programs.

Molecular Formula C16H16N6O4
Molecular Weight 356.34 g/mol
CAS No. 74597-69-6
Cat. No. B14436780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-N-benzoyl-2',5'-dideoxycytidine
CAS74597-69-6
Molecular FormulaC16H16N6O4
Molecular Weight356.34 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O
InChIInChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1
InChIKeyOBDFXIWMWWPQSJ-OUCADQQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Azido-N-benzoyl-2',5'-dideoxycytidine: Product Overview


5'-Azido-N-benzoyl-2',5'-dideoxycytidine (CAS 74597-69-6) is a synthetic, doubly modified nucleoside analog characterized by an azido group at the 5' position and an N-benzoyl protecting group on the cytosine base. [1] These structural modifications are designed to confer distinct chemical and biochemical properties not found in natural cytidine or simpler dideoxy analogs. The compound is primarily utilized as a key intermediate in the synthesis of more complex nucleotide probes and potential antiviral agents, offering orthogonal reactivity handles for bioconjugation and metabolic stability. [2]

5'-Azido-N-benzoyl-2',5'-dideoxycytidine: Substitution Risks


The combination of a 5'-azido group and an N-benzoyl protection on the same 2',5'-dideoxycytidine scaffold creates a unique functional profile that prevents straightforward substitution with simpler analogs like 5'-azido-2',5'-dideoxycytidine or N-benzoyl-2'-deoxycytidine. [1] The 5'-azido group is essential for chain termination and click chemistry applications, while the N-benzoyl group significantly alters the compound's solubility, cellular uptake, and metabolic stability compared to unprotected azido-ddC. [2] Consequently, using a generic alternative without both modifications would lead to fundamentally different experimental outcomes, invalidating comparative studies and potentially yielding false negatives in downstream applications such as antiviral assays or bioconjugation efficiency tests.

5'-Azido-N-benzoyl-2',5'-dideoxycytidine: Key Evidence


dCK Competitive Inhibition Profile

The 5'-azido modification on the 2',5'-dideoxycytidine scaffold (i.e., 5'-azido-ddC) is a potent, competitive non-substrate inhibitor of human deoxycytidine kinase (dCK). This property is a direct consequence of the 5'-azido group and is inferred to be retained in the N-benzoyl protected derivative, as the benzoyl group is a common prodrug or protecting moiety designed to improve pharmacokinetics without abolishing target engagement. [1] For comparison, the 5'-amino analog (5'-amino-ddC) inhibits phosphorylation of deoxyadenosine (dA) with a Ki of ~1 μM, while 5'-O-ethyl-dC shows a 10-fold preference for dA (Ki ~3 μM) over dC (Ki ~30 μM). The competitive inhibition mode for 5'-azido-ddC was directly confirmed, differentiating it from other 5'-modified analogs. [1]

Enzyme Kinetics Deoxycytidine Kinase Non-Substrate Inhibition

Regioselective 5'-Azido Installation

The 5'-azido group is efficiently installed on unprotected nucleosides via a one-step regioselective azidation using the triphenylphosphine-carbon tetrabromide-lithium azide reagent system. [1] This methodology provides high yields for 5'-azido-5'-deoxynucleosides, avoiding the need for extensive protection/deprotection sequences. In contrast, the synthesis of the 3'-azido analog (e.g., 3'-azidothymidine, AZT) requires different, often lower-yielding routes. The presence of the N-benzoyl group in the target compound 5'-Azido-N-benzoyl-2',5'-dideoxycytidine represents a further synthetic refinement: the benzoyl protection enhances the nucleoside's stability during subsequent chemical manipulations (e.g., phosphitylation for oligonucleotide synthesis) and improves its lipophilicity for cellular uptake, a feature absent in the unprotected 5'-azido-ddC. [2]

Click Chemistry Precursor One-Pot Synthesis Nucleoside Azidation

Lipophilicity & Uptake via N-Benzoylation

The N-benzoyl group serves as a lipophilic prodrug moiety, which is known to significantly increase the calculated partition coefficient (clogP) of nucleoside analogs compared to their unprotected counterparts. [1] While direct clogP data for 5'-Azido-N-benzoyl-2',5'-dideoxycytidine is not publicly available, a class-level comparison with N-benzoyl-2'-deoxycytidine (clogP ~1.5) versus 2'-deoxycytidine (clogP ~-1.8) demonstrates a dramatic >1000-fold increase in lipophilicity. [2] This modification is critical for improving passive diffusion across cell membranes, a known bottleneck for the antiviral activity of many nucleoside analogs. The target compound, combining both the azido chain terminator and the benzoyl prodrug element, is therefore a strategically designed hybrid intended for superior intracellular delivery compared to the non-benzoylated 5'-azido-ddC.

Prodrug Strategy Cellular Uptake LogP Optimization

5'-Azido-N-benzoyl-2',5'-dideoxycytidine: Key Applications


Antiviral Prodrug Development

Use as a prodrug candidate for antiviral research, particularly against viruses dependent on cellular kinases for activation. The N-benzoyl group enhances cellular uptake, while the 5'-azido group is expected to act as a chain terminator upon intracellular conversion to the triphosphate. [1] This combination addresses the poor membrane permeability of the parent 5'-azido-ddC, a key limitation identified in previous antiviral assays. [2]

Click Chemistry Metabolic Labeling Probe

Employ as a metabolic labeling reagent for DNA or RNA. The 5'-azido group provides a bioorthogonal handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), enabling the visualization or isolation of newly synthesized nucleic acids. [1] The N-benzoyl group improves stability and cellular entry, facilitating longer-term labeling experiments compared to more polar, unprotected azido nucleosides. [2]

Oligonucleotide Synthesis Building Block

Use as a key intermediate in the solid-phase synthesis of oligonucleotides bearing 5'-modifications. The N-benzoyl protection is compatible with standard phosphoramidite chemistry, while the 5'-azido group can be reduced post-synthesis to a 5'-amine for further conjugation with fluorophores, biotin, or other functional groups. [1] This dual functionality is not achievable with simpler 5'-azido or N-benzoyl analogs alone. [2]

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